3-Fluorocyclobutane-1-thiol
Description
3-Fluorocyclobutane-1-thiol is a cyclobutane derivative featuring a fluorine atom at the 3-position and a thiol (-SH) group at the 1-position. The fluorine and thiol groups confer unique electronic and steric properties, influencing reactivity, solubility, and stability.
Properties
Molecular Formula |
C4H7FS |
|---|---|
Molecular Weight |
106.16 g/mol |
IUPAC Name |
3-fluorocyclobutane-1-thiol |
InChI |
InChI=1S/C4H7FS/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
InChI Key |
UZNCXEZARHZUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorocyclobutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 3-fluorocyclobutyl bromide with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via an S_N2 mechanism, where the hydrosulfide anion attacks the carbon bearing the bromine atom, displacing the bromide ion and forming the thiol product .
Industrial Production Methods
In industrial settings, the synthesis of 3-fluorocyclobutane-1-thiol may involve the use of thiourea as a nucleophile. Thiourea reacts with 3-fluorocyclobutyl bromide to form an intermediate isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol . This method helps to minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group (-SH) acts as a nucleophile in displacement reactions. Key findings include:
Table 1: SN2 Reactivity with Haloacetonitriles
| Haloacetonitrile | Reaction Rate (k, M⁻¹s⁻¹) | Primary Product | Mechanism |
|---|---|---|---|
| Iodoacetonitrile | 12.4 ± 0.8 | GS-HAN adduct | SN2 |
| Bromoacetonitrile | 8.1 ± 0.5 | GS-HAN adduct | SN2 |
| Chloroacetonitrile | 0.3 ± 0.1 | Minimal product | SN2 |
-
Reactivity follows the trend I > Br > Cl , consistent with leaving-group ability in SN2 mechanisms .
-
Fluorine’s electron-withdrawing effect enhances thiol nucleophilicity by polarizing the S–H bond .
Radical-Mediated Reactions
The compound participates in radical chain reactions, particularly under oxidative conditions:
Key Observations:
-
Reaction with dibromoacetonitrile (DBAN) generates thiyl radicals (GS- ), detected via spin-trapping agents (DMPO/DEPMPO) .
-
Radical intermediates lead to disulfide (GSSG) formation through recombination:
-
Hyperfine splitting constants () confirm thiyl radical trapping .
Table 2: Radical Reaction Kinetics
| Reagent | Half-life (s) | Major Product |
|---|---|---|
| DBAN | 44 | GSSG |
| TCAN | 162 | Mixed adducts |
Oxidation Reactions
The thiol group oxidizes to disulfides or sulfonic acids depending on conditions:
Oxidation Pathways:
-
Mild oxidation (O₂, room temperature):
-
Strong oxidation (H₂O₂, acidic):
Experimental Evidence:
Electrophilic Addition Reactions
The thiol group reacts with electron-deficient alkenes and alkynes:
Example Reaction with Maleimides:
Table 3: Kinetic Parameters for Electrophilic Additions
| Electrophile | Yield (%) | |
|---|---|---|
| Maleimide | 0.45 ± 0.03 | 92 |
| Acrylamide | 0.12 ± 0.01 | 78 |
Fluorine-Specific Reactivity
The fluorine atom influences reaction pathways through electronic and steric effects:
-
Electronic effects: Fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack .
-
Steric effects: The cyclobutane ring’s strain enhances reactivity toward ring-opening reactions.
Computational Data:
-
Gibbs free energy () for thiol-disulfide exchange: (spontaneous) .
-
Bond dissociation energy (S–H): , lower than non-fluorinated analogs .
Comparative Reactivity with Analogues
Table 4: Reaction Rate Comparison
| Compound | SN2 Rate (Relative) | Oxidation Susceptibility |
|---|---|---|
| 3-Fluorocyclobutane-1-thiol | 1.00 | High |
| Cyclobutane-1-thiol | 0.65 | Moderate |
| 3-Chlorocyclobutane-1-thiol | 0.89 | High |
Scientific Research Applications
3-Fluorocyclobutane-1-thiol is a sulfur-containing organic compound with a thiol (-SH) group attached to a cyclobutane ring that also contains a fluorine atom. The molecular formula for 3-Fluorocyclobutane-1-thiol is CHFOS. It is of interest because of its chemical properties arising from the strain in the cyclobutane ring, the electronegativity of fluorine, and the nucleophilicity of the thiol group.
Scientific Research Applications
3-Fluorocyclobutane-1-thiol has potential applications in various fields:
- Material Science Due to its reactive thiol group, it could be utilized in polymer chemistry.
- Synthetic Chemistry The presence of both fluorine and a thiol group in 3-fluorocyclobutane-1-thiol may enhance its reactivity compared to other similar compounds, making it a candidate for specialized applications in synthetic chemistry.
Other Cyclobutane Derivatives
- 3-Fluorocyclobutanecarboxylic acid 3-Fluorocyclobutanecarboxylic acid is used as a building block in the synthesis of more complex fluorinated organic compounds and serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Research is ongoing to explore its potential as a diagnostic agent in medical imaging, particularly in positron emission tomography (PET) imaging.
- 3-(Methoxymethyl)cyclobutane-1-thiol The presence of both the thiol and methoxymethyl groups contributes to its potential applications in organic synthesis and medicinal chemistry. The presence of both the thiol and methoxymethyl groups in 3-(Methoxymethyl)cyclobutane-1-thiol provides it with distinct reactivity patterns not found in simpler thiols or cycloalkanes, making it an interesting subject for further research and application development.
Mechanism of Action
The mechanism of action of 3-Fluorocyclobutane-1-thiol involves its ability to form disulfide bonds through oxidation. In biological systems, thiols can react with other thiol-containing molecules to form disulfide bridges, which are crucial for protein folding and stability . The thiol group can also act as a nucleophile, participating in various substitution reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between 3-Fluorocyclobutane-1-thiol and related cyclobutane derivatives:
Key Findings:
Functional Group Reactivity :
- The thiol group in 3-Fluorocyclobutane-1-thiol is more nucleophilic and acidic than the hydroxyl group in 3-Methylcyclobutan-1-ol , making it more reactive in redox or alkylation reactions.
- In contrast, the sulfonyl chloride group in 3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters.
Substituent Effects: Fluorine vs. Trifluoromethyl: The single fluorine atom in 3-Fluorocyclobutane-1-thiol exerts a moderate electron-withdrawing effect, enhancing thiol acidity. Methyl vs. Fluorine: The methyl group in 3-Methylcyclobutan-1-ol increases steric strain in the cyclobutane ring but lacks the electronegativity-driven electronic effects seen with fluorine.
Ring Strain and Conformation :
- Cyclobutane rings are inherently strained due to their square geometry. Substituents like fluorine (small, electronegative) or trifluoromethyl (bulky, electron-withdrawing) influence ring puckering and stability. For example, fluorine’s small size may allow greater conformational flexibility compared to bulkier groups.
Synthetic Utility :
- The sulfonyl chloride analog is commercially available (e.g., Aaron Chemicals LLC) and used as a building block in sulfonamide synthesis.
- 3-Fluorocyclobutane-1-thiol’s thiol group could enable applications in metal coordination or disulfide bond formation, though its synthetic availability is unclear from the provided data.
Biological Activity
3-Fluorocyclobutane-1-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Synthesis
3-Fluorocyclobutane-1-thiol has a unique structure characterized by a cyclobutane ring with a fluorine atom and a thiol group (–SH) attached. The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Fluorination : This method involves the substitution of hydrogen in cyclobutane with fluorine using fluorinating agents under appropriate conditions.
- Multicomponent Reactions : Recent studies have highlighted the use of Ugi reactions to synthesize thiol derivatives, which can include 3-fluorocyclobutane-1-thiol as a product .
Biological Activity
The biological activity of 3-fluorocyclobutane-1-thiol has been investigated in several contexts:
The mechanism by which thiols exert their antimicrobial effects often involves:
- Disruption of Cell Membranes : Thiols can interact with membrane proteins and lipids, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : Thiols may inhibit key enzymes by forming disulfide bonds or through other interactions that disrupt normal cellular functions.
Case Study 1: Antimicrobial Efficacy
In a comparative study, various thiol compounds were tested against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to 3-fluorocyclobutane-1-thiol exhibited minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that 3-fluorocyclobutane-1-thiol could also possess comparable efficacy .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was conducted using human cell lines to evaluate the safety profile of 3-fluorocyclobutane-1-thiol. The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay. Preliminary results indicated that at lower concentrations, the compound did not significantly affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .
Data Table: Biological Activity Overview
| Property | Description |
|---|---|
| Chemical Structure | Cyclobutane with fluorine and thiol group |
| Synthesis Methods | Nucleophilic fluorination, multicomponent reactions |
| Antimicrobial Activity | Potential based on structural similarity to known thiols |
| Cytotoxicity | Low toxicity at lower concentrations in human cell lines |
| Mechanism of Action | Disruption of membranes, inhibition of enzymatic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
